molecular formula C19H23NO3 B12903491 Benzoic (2S)-4-(hept-1-yn-1-yl)pyrrolidine-2-carboxylic anhydride

Benzoic (2S)-4-(hept-1-yn-1-yl)pyrrolidine-2-carboxylic anhydride

Cat. No.: B12903491
M. Wt: 313.4 g/mol
InChI Key: HYPYFWHYUFUWTR-LWKPJOBUSA-N
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Description

Benzoic (2S)-4-(hept-1-yn-1-yl)pyrrolidine-2-carboxylic anhydride is a chiral pyrrolidine-based compound featuring a hept-1-yn-1-yl substituent at the 4-position and a benzoic anhydride moiety at the 2-position. The (2S) stereochemistry confers distinct spatial and electronic properties, influencing reactivity and biological interactions. The hept-1-yn-1-yl group introduces alkyne functionality, enabling applications in click chemistry or bioconjugation, while the anhydride group enhances electrophilicity, making it reactive toward nucleophiles like amines or alcohols.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

benzoyl (2S)-4-hept-1-ynylpyrrolidine-2-carboxylate

InChI

InChI=1S/C19H23NO3/c1-2-3-4-5-7-10-15-13-17(20-14-15)19(22)23-18(21)16-11-8-6-9-12-16/h6,8-9,11-12,15,17,20H,2-5,13-14H2,1H3/t15?,17-/m0/s1

InChI Key

HYPYFWHYUFUWTR-LWKPJOBUSA-N

Isomeric SMILES

CCCCCC#CC1C[C@H](NC1)C(=O)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCCCCC#CC1CC(NC1)C(=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Group Reactivity

Key Comparisons :
Compound Name Substituents/Functional Groups Key Features Reactivity/Applications Reference
Benzoic (2S)-4-(hept-1-yn-1-yl)pyrrolidine-2-carboxylic anhydride 4-(hept-1-yn-1-yl), 2-carboxylic anhydride Alkyne for conjugation; anhydride for acylation Drug delivery, polymer synthesis Target Compound
(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid () 4-hydroxy, 1-(isoxazole acetyl) Hydroxy group for hydrogen bonding; isoxazole for bioactivity Pharmaceutical intermediates (antimicrobial/anti-inflammatory)
2-(3-Methoxyphenyl)pyrrolidine (, BD17366) 3-methoxyphenyl Aromatic methoxy group CNS-targeting ligands (e.g., dopamine analogs)
(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic Acid () 4-hydroxy, benzyloxy carbonyl Hydroxy and carbamate groups Peptide synthesis (protective group strategy)

Analysis :

  • Alkyne vs. Aromatic Substituents : The hept-1-yn-1-yl group in the target compound enhances lipophilicity (logP ~4.2 estimated) compared to methoxyphenyl (logP ~2.1) or hydroxy groups (logP ~0.5), favoring membrane permeability .
  • Anhydride vs. Carboxylic Acid/Amide : The anhydride moiety is more electrophilic than carboxylic acids or amides, enabling faster acylation reactions. For example, hydrolysis rates in aqueous solutions (pH 7.4, 25°C) are ~10× faster than analogous esters .

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